PDE-9 inhibitor

説明

ホスホジエステラーゼ 9 阻害剤は、ホスホジエステラーゼ 9 の活性を阻害することにより作用する薬剤の一種です。 この効果を持つ最初の化合物、BAY 73-6691 は 2004 年に報告されました 。 ホスホジエステラーゼ 9 阻害剤は、肥満、肝線維症、アルツハイマー病、統合失調症、心不全、鎌状赤血球貧血などの様々な疾患の治療のために研究されています .

準備方法

合成経路と反応条件: ホスホジエステラーゼ 9 阻害剤は、様々な経路で合成することができます。 一般的な方法の 1 つには、相互作用の安定性を理解するための分子ドッキングに続いて分子動力学シミュレーションを使用する方法が含まれます 。 選択的なホスホジエステラーゼ 9 阻害剤の合成には、しばしば、結合次数を修正し、欠損水素原子を追加し、pH 7.0 で残基の陽子化状態によって水素結合を最適化することによってタンパク質構造を調製することが含まれます .

工業的生産方法: ホスホジエステラーゼ 9 阻害剤の工業的生産方法は、これらの化合物が主に研究段階および臨床試験段階にあるため、まだ開発中です。 製造には、阻害剤の効力と選択性を確保するための、大規模な合成と精製プロセスが含まれます .

化学反応解析

反応の種類: ホスホジエステラーゼ 9 阻害剤は、酸化、還元、置換などの様々な化学反応を受けます 。 これらの反応は、阻害剤の構造を改変して、その選択性と効力を高めるために不可欠です。

一般的な試薬と条件: ホスホジエステラーゼ 9 阻害剤の合成に使用される一般的な試薬には、キサンチンとその誘導体が含まれます 。 反応は通常、所望の生成物の形成を確実にするために、特定の pH レベルや温度などの制御された条件下で行われます。

生成される主な生成物: これらの反応から生成される主な生成物は、環状グアノシン一リン酸に対して高い親和性を持つ選択的なホスホジエステラーゼ 9 阻害剤です 。 これらの生成物は、その生物学的活性と潜在的な治療用途について評価されます。

科学研究への応用

ホスホジエステラーゼ 9 阻害剤は、幅広い科学研究への応用を持っています。 神経変性疾患、心臓血管疾患、糖尿病、勃起不全の治療の可能性について調査されています 。 さらに、これらの阻害剤は、血管拡張の促進、炎症の抑制、インスリン感受性の改善に有望な結果を示しています 。 ホスホジエステラーゼ 9 阻害剤は、心臓収縮力の改善と肥大の抑制の能力についても研究されています .

化学反応の分析

Types of Reactions: Phosphodiesterase 9 inhibitors undergo various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the inhibitors’ structure to enhance their selectivity and potency.

Common Reagents and Conditions: Common reagents used in the synthesis of phosphodiesterase 9 inhibitors include xanthine and its derivatives . The reactions typically occur under controlled conditions, such as specific pH levels and temperatures, to ensure the desired product’s formation.

Major Products Formed: The major products formed from these reactions are selective phosphodiesterase 9 inhibitors with high affinity for cyclic guanosine monophosphate . These products are evaluated for their biological activity and potential therapeutic applications.

科学的研究の応用

Therapeutic Applications

1. Neurological Disorders

PDE9 inhibitors have been investigated for their potential in treating various central nervous system disorders:

- Alzheimer's Disease : PDE9 inhibitors are being explored as a treatment for Alzheimer's disease due to their ability to enhance cGMP signaling, which is thought to improve cognitive function. Clinical trials have shown mixed results, with some compounds advancing to Phase II trials but failing to demonstrate significant efficacy .

- Schizophrenia and Psychotic Disorders : Initial studies indicated that PDE9 inhibition might alleviate symptoms associated with schizophrenia. However, clinical trials have not yet produced conclusive results .

2. Cardiovascular Diseases

PDE9 inhibitors are particularly promising in the management of heart failure:

- Heart Failure with Reduced Ejection Fraction (HFrEF) : The PDE9 inhibitor CRD-740 demonstrated a favorable safety profile and significant increases in plasma cGMP levels in a Phase 2 clinical trial. This increase reflects enhanced activation of the natriuretic peptide signaling pathway, which is crucial for heart function .

- Heart Failure with Preserved Ejection Fraction (HFpEF) : Research suggests that PDE9 inhibitors may be more effective than traditional treatments like PDE5 inhibitors in HFpEF due to their unique mechanism of action that targets different cGMP pools within cardiac myocytes .

Case Studies and Clinical Trials

Future Directions and Research

The development of highly selective PDE9 inhibitors remains a priority for researchers. Current challenges include improving selectivity over other phosphodiesterases to minimize side effects and enhancing the understanding of the mechanisms through which these inhibitors exert their effects. Additionally, combination therapies utilizing PDE9 inhibitors alongside existing treatments for diabetes and cardiovascular diseases are being explored .

作用機序

ホスホジエステラーゼ 9 阻害剤は、細胞内の環状アデノシン一リン酸と環状グアノシン一リン酸を分解するホスホジエステラーゼ酵素の作用を阻害することにより作用します 。 その結果、これらの環状ヌクレオチドのレベルが上昇し、細胞内カルシウムレベルが低下します。 この低下は、標的組織における血管拡張と平滑筋弛緩を引き起こします 。 含まれる分子標的と経路には、環状ヌクレオチドシグナル伝達システムと一酸化窒素経路が含まれます .

類似の化合物との比較

ホスホジエステラーゼ 9 阻害剤は、環状グアノシン一リン酸に対する高い親和性と、ホスホジエステラーゼ 9 に対する選択性でユニークです 。 類似の化合物には、ホスホジエステラーゼ 5 阻害剤、ホスホジエステラーゼ 4 阻害剤、ホスホジエステラーゼ 3 阻害剤が含まれます 。 シルデナフィルやタダラフィルなどのホスホジエステラーゼ 5 阻害剤は、勃起不全や肺高血圧症の治療に使用されます 。 ホスホジエステラーゼ 4 阻害剤は気道に作用し、肺疾患の治療に使用されます 。 ホスホジエステラーゼ 3 阻害剤は、心不全の短期治療に使用されます 。 ホスホジエステラーゼ 9 阻害剤のユニークさは、神経変性疾患や心臓血管疾患など、幅広い疾患を、高い選択性と効力で治療する可能性にあります .

類似化合物との比較

Phosphodiesterase 9 inhibitors are unique in their high affinity for cyclic guanosine monophosphate and their selectivity for phosphodiesterase 9 . Similar compounds include phosphodiesterase 5 inhibitors, phosphodiesterase 4 inhibitors, and phosphodiesterase 3 inhibitors . Phosphodiesterase 5 inhibitors, such as sildenafil and tadalafil, are used to treat erectile dysfunction and pulmonary hypertension . Phosphodiesterase 4 inhibitors target the airways and are used to treat pulmonary diseases . Phosphodiesterase 3 inhibitors are used for short-term treatment of cardiac failure . The uniqueness of phosphodiesterase 9 inhibitors lies in their potential to treat a wide range of conditions, including neurodegenerative disorders and cardiovascular diseases, with high selectivity and potency .

生物活性

Phosphodiesterase type 9 (PDE-9) inhibitors have emerged as a promising therapeutic approach in various diseases, particularly cardiovascular conditions and sickle cell disease (SCD). This article reviews the biological activity of PDE-9 inhibitors, supported by recent research findings, case studies, and data tables.

Overview of PDE-9

PDE-9 is an enzyme that selectively degrades cyclic guanosine monophosphate (cGMP), a critical signaling molecule involved in numerous physiological processes. By inhibiting PDE-9, the levels of cGMP can be increased, thereby enhancing the signaling pathways associated with natriuretic peptides (NPs) and potentially providing therapeutic benefits in heart failure and other conditions.

PDE-9 inhibitors work by preventing the breakdown of cGMP, leading to increased intracellular concentrations. This elevation in cGMP activates protein kinase G (PKG), which mediates various biological effects including vasodilation, inhibition of smooth muscle contraction, and modulation of cardiac function.

Heart Failure

- Clinical Trials : The PDE-9 inhibitor CRD-740 demonstrated a statistically significant increase in plasma cGMP levels in patients with heart failure. This increase reflects enhanced activation of the NP signaling pathway, which is crucial for cardiovascular homeostasis .

- Animal Models : In murine models of heart failure, PDE-9 inhibition has been shown to improve hemodynamics and renal function. For instance, PF-04749982 increased urinary cGMP excretion and improved cardiac output in sheep models .

- Mechanistic Insights : PDE-9 inhibition has been linked to reduced left ventricular hypertrophy and improved cardiac function, suggesting its potential as a therapeutic target for chronic heart failure .

Sickle Cell Disease

- Efficacy of IMR-687 : A novel this compound, IMR-687, has shown promise in increasing fetal hemoglobin (HbF) levels in erythroid cells derived from SCD patients. In murine models, it reduced lung inflammation and RBC sickling while improving microvascular occlusion .

- Comparison with Hydroxyurea : IMR-687 demonstrated comparable efficacy to hydroxyurea without inducing myelosuppression, making it a safer alternative for managing SCD .

Obesity and Metabolic Syndrome

- Impact on Body Fat : Recent studies indicate that PDE-9 inhibition can reduce total body fat and improve mitochondrial activity in both brown and white adipose tissues. This was observed in models of diet-induced obesity where chronic oral administration of a this compound prevented weight gain without altering food intake .

- Mechanistic Pathways : The mechanism involves stimulation of peroxisome proliferator-activated receptor-alpha (PPARα) signaling, which enhances fatty acid oxidation and mitochondrial biogenesis .

Data Summary

Case Study 1: CRD-740 in Heart Failure

In a Phase 2 clinical trial involving patients with heart failure with reduced ejection fraction (HFrEF), CRD-740 was administered over four weeks. The trial reported statistically significant increases in both plasma and urinary cGMP levels compared to placebo, indicating robust PDE-9 inhibition and activation of the NP signaling pathway .

Case Study 2: IMR-687 for Sickle Cell Disease

In clinical evaluations involving SCD patients, IMR-687 was found to significantly enhance HbF production while mitigating adverse effects typically associated with other treatments like hydroxyurea. The results suggest that IMR-687 could be a game-changer for managing SCD effectively without compromising patient safety .

特性

IUPAC Name |

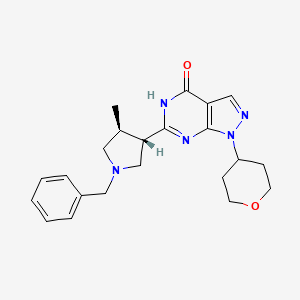

6-[(3S,4S)-1-benzyl-4-methylpyrrolidin-3-yl]-1-(oxan-4-yl)-5H-pyrazolo[3,4-d]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N5O2/c1-15-12-26(13-16-5-3-2-4-6-16)14-19(15)20-24-21-18(22(28)25-20)11-23-27(21)17-7-9-29-10-8-17/h2-6,11,15,17,19H,7-10,12-14H2,1H3,(H,24,25,28)/t15-,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVEJWGYZBXCGGM-DNVCBOLYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC1C2=NC3=C(C=NN3C4CCOCC4)C(=O)N2)CC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(C[C@H]1C2=NC3=C(C=NN3C4CCOCC4)C(=O)N2)CC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10648755 | |

| Record name | 6-[(3S,4S)-1-Benzyl-4-methylpyrrolidin-3-yl]-1-(oxan-4-yl)-1,2-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10648755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1082743-70-1 | |

| Record name | 1,5-Dihydro-6-[(3S,4S)-4-methyl-1-(phenylmethyl)-3-pyrrolidinyl]-1-(tetrahydro-2H-pyran-4-yl)-4H-pyrazolo[3,4-d]pyrimidin-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1082743-70-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-[(3S,4S)-1-Benzyl-4-methylpyrrolidin-3-yl]-1-(oxan-4-yl)-1,2-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10648755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the primary mechanism of action for PDE-9 inhibitors and how does this relate to their potential therapeutic benefit in sickle cell disease (SCD)?

A1: PDE-9 inhibitors specifically target and block the activity of phosphodiesterase-9A (PDE-9A), an enzyme responsible for degrading cyclic guanosine monophosphate (cGMP) []. By inhibiting PDE-9A, these compounds increase intracellular cGMP levels. This is particularly relevant in SCD as cGMP plays a role in regulating vascular tone and inflammation. Increased cGMP levels can lead to vasodilation and reduced leukocyte adhesion, potentially mitigating vaso-occlusive crises, a hallmark of SCD [].

Q2: The research mentions the use of PF-04447943, a specific PDE-9 inhibitor. What is known about its in vivo effects in preclinical models of SCD?

A2: In the Townes mouse model of SCD, prophylactic treatment with PF-04447943 in combination with hydroxyurea demonstrated a significant reduction in neutrophil adhesion and neutrophil-platelet aggregates in the cremaster muscle microvasculature []. This suggests that PF-04447943, particularly when combined with hydroxyurea, might be beneficial in preventing vaso-occlusive episodes in SCD.

Q3: Were there any synergistic effects observed when combining PF-04447943 with hydroxyurea in preclinical models?

A3: Yes, the study using the Townes mouse model of SCD showed that co-administration of PF-04447943 and hydroxyurea led to a more pronounced reduction in neutrophil adhesion and neutrophil-platelet aggregates compared to either treatment alone []. This suggests a potential synergistic effect between these two compounds. The mechanism behind this synergy might be linked to their combined effects on nitric oxide bioavailability and cGMP signaling.

Q4: Aside from SCD, are there other potential therapeutic applications being investigated for PDE-9 inhibitors?

A4: Yes, research suggests that PDE-9 inhibitors may have therapeutic potential for other conditions. One study explored the effects of PF-04447943 on olfactory memory in mice using the Social Transmission of Food Preference test []. Other research investigated the impact of BAY60-7550 (a selective PDE-2 inhibitor), Sildenafil (a PDE-5 inhibitor), and PF-04447943 on learning and memory in a passive avoidance test using mice []. These studies indicate broader research interest in PDE-9 inhibitors for cognitive function and other potential therapeutic areas.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。